MX106

Drug Synergy Chemoresistance Breast Cancer

Researchers studying chemoresistance in TNBC or P-gp-overexpressing cancers face a critical gap: standard survivin inhibitors like YM155 fail to suppress genotoxic NF-κB activation and are ineffective in multidrug-resistant models. MX106 (CAS 2170836-81-2) resolves this through a dual-degradation mechanism targeting survivin, XIAP, and cIAP1, enabling potent synergism with doxorubicin (CI=0.016 at ED50) and retained efficacy in paclitaxel-resistant OVCAR3/TxR cells where YM155 is inactive. • ≥98% HPLC purity, solid; • MW 390.53, C₂₅H₃₀N₂O₂; • Validated in orthotopic metastasis models; • Shipped ambient; store at -20°C.

Molecular Formula C25H30N2O2
Molecular Weight 390.53
CAS No. 2170836-81-2
Cat. No. B609370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMX106
CAS2170836-81-2
SynonymsMX-106;  MX 106;  MX106
Molecular FormulaC25H30N2O2
Molecular Weight390.53
Structural Identifiers
SMILESOC1=C2N=CC=CC2=C(COCC3=CC=C(C(C)C)C=C3)C=C1CN4CCCC4
InChIInChI=1S/C25H30N2O2/c1-18(2)20-9-7-19(8-10-20)16-29-17-22-14-21(15-27-12-3-4-13-27)25(28)24-23(22)6-5-11-26-24/h5-11,14,18,28H,3-4,12-13,15-17H2,1-2H3
InChIKeyNNIPSBLMEGJOFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

MX106 Survivin Inhibitor Procurement Guide


MX106 is a potent, selective small-molecule survivin (BIRC5) inhibitor belonging to the hydroxyquinoline scaffold class . It functions as a targeted degrader of the inhibitor-of-apoptosis protein (IAP) family member survivin, and uniquely induces co-degradation of XIAP and cIAP1, thereby suppressing genotoxic NF-κB activation, a key driver of chemoresistance . MX106 is supplied as a research-grade compound with a molecular formula of C₂₅H₃₀N₂O₂, a molecular weight of 390.52 g/mol, and a vendor-certified purity of ≥98% .

Survivin (BIRC5) pathway studies requiring selective target engagement
IAP co-degradation research: survivin/XIAP/cIAP1 axis
Chemoresistance and NF-κB pathway suppression models
Research-grade hydroxyquinoline small molecule, vendor-certified purity

MX106 vs. Other Survivin Inhibitors


Substituting MX106 with other in-class survivin inhibitors such as the widely-used YM155 (sepantronium bromide) is not scientifically valid due to critical mechanistic and functional divergences. MX106 possesses a unique dual-degradation mechanism, simultaneously depleting survivin, XIAP, and cIAP1, which is essential for suppressing genotoxic NF-κB activation . In contrast, YM155 fails to degrade cIAP1/XIAP and cannot inhibit this chemoresistance pathway in TNBC cells, resulting in significantly inferior synergism with standard-of-care chemotherapy agents like doxorubicin . Furthermore, MX106 demonstrates superior efficacy in overcoming P-glycoprotein (P-gp)-mediated multidrug resistance, a major limitation of YM155 and its analogs .

Dimension
MX106 (Target)
YM155 / Sepantronium Bromide
Mechanism
Dual degradation: survivin, XIAP, cIAP1
Survivin suppression only; cIAP1/XIAP not degraded
NF-κB Axis
Suppresses genotoxic NF-κB activation
Reported inability to inhibit genotoxic NF-κB activation
MDR Context
Retains reported activity in P-gp-overexpressing models
Activity may be lost in P-gp-mediated multidrug resistance

Differentiation Evidence for MX106


Synergism with Doxorubicin in TNBC

MX106 demonstrates statistically superior synergism with the frontline chemotherapeutic doxorubicin compared to the canonical survivin inhibitor YM155 in MDA-MB-231 triple-negative breast cancer (TNBC) cells. At ED50, the combination of MX106 and doxorubicin achieves a Combination Index (CI) of 0.016, indicating very strong synergism, whereas YM155 shows a substantially higher (less synergistic) CI value in the same assay . This corresponds to a ~20-fold reduction in the IC50 of doxorubicin when co-administered with MX106 .

Doxorubicin Synergy
Head-to-head
CI = 0.016 at ED50 (TNBC)
Reported near-absolute synergism with doxorubicin
YM155 combination index significantly higher; MDA-MB-231 model
Drug Synergy Chemoresistance Breast Cancer

Overcoming Paclitaxel Resistance in Ovarian Cancer

In a head-to-head study using paired paclitaxel-resistant (OVCAR3/TxR) and parental (OVCAR3) ovarian cancer cell lines, MX106 effectively inhibited proliferation and induced apoptosis in both cell types. Critically, the comparator YM155 failed to inhibit proliferation or induce apoptosis in the chemoresistant OVCAR3/TxR cells, while remaining active only in the parental line . Western blot analysis confirmed that MX106 treatment induced cleaved-PARP (apoptosis marker) in resistant cells, whereas YM155 treatment did not .

Paclitaxel Resistance
Head-to-head
Retains activity in OVCAR3/TxR
Model-response retained in chemoresistant ovarian cancer cells
YM155 failed to induce apoptosis; cleaved-PARP endpoint
Ovarian Cancer Multidrug Resistance Apoptosis

cIAP1/XIAP Co-Degradation and NF-κB Suppression

MX106's mechanism of action uniquely extends beyond survivin depletion to induce degradation of the IAP family proteins cIAP1 and XIAP. This poly-pharmacology directly inhibits genotoxic agent-induced NF-κB activation, a central pathway for acquired chemoresistance. In direct comparison, YM155 treatment did not decrease cIAP1 and XIAP protein levels in MDA-MB-231 cells and consequently failed to inhibit doxorubicin-induced NF-κB activation . This mechanistic difference is the molecular basis for YM155's lower synergism with DNA-damaging agents .

IAP Co-Degradation
Head-to-head
Survivin, XIAP, cIAP1 depletion
Poly-pharmacology profile suppresses NF-κB activation
YM155 did not decrease cIAP1/XIAP; MDA-MB-231 model
NF-κB Pathway IAP Degradation Mechanism of Action

In Vivo Tumor Growth and Metastasis Suppression

MX106's therapeutic potential is validated in a rigorous orthotopic ovarian cancer mouse model. Daily intraperitoneal administration of MX106 for 4 weeks significantly reduced primary ovarian tumor burden and completely blocked metastasis to peritoneal organs, including the liver and spleen, compared to vehicle-treated controls, which exhibited extensive metastasis . This outcome phenocopied the effect of genetic survivin knockout, confirming on-target in vivo activity .

Metastasis Model
Model context
Blocked peritoneal metastasis
Orthotopic ovarian cancer model-response endpoint
Phenocopied survivin knockout; in vivo study context
In Vivo Efficacy Metastasis Ovarian Cancer Model

Antiproliferative Potency vs. MX107 in TNBC

Among the hydroxyquinoline scaffold, MX106 shows superior antiproliferative potency compared to its closely related and commercially available analog MX107. In a direct experiment using MDA-MB-231 cells, MX106 inhibited cell proliferation with an IC50 of 2.2 μM, whereas MX107 generated an IC50 of 3.1 μM under identical conditions .

Potency vs. MX107
Head-to-head
IC50 2.2 μM vs. 3.1 μM
Supports selection within hydroxyquinoline series
MDA-MB-231; 24h MTT assay; reported 1.4-fold difference
Antiproliferative Activity TNBC Structure-Activity Relationship

P-gp Overexpression and Collateral Sensitivity

MX106-derived analogs and the broader hydroxyquinoline scaffold exhibit a unique property of collateral sensitivity: they show significantly higher antiproliferative potency against P-glycoprotein (P-gp)-overexpressing multidrug-resistant cancer cells compared to their matched parental cell lines. This characteristic suggests that the scaffold can exploit the P-gp drug efflux pump for enhanced selectivity, a characteristic confirmed to be ABCB1-dependent for the derivative MX106-4C . While this has been systematically proven for next-generation analogs, the parent MX106 scaffold harbors the structural features that enable this effect, representing a unique differentiator from YM155 which is actively pumped out by P-gp and is ineffective in MDR cells .

P-gp Collateral Sensitivity
Class-level
Higher potency in MDR cells
Scaffold-level context for P-gp-overexpressing models
Confirmed for analog MX106-4C; class-level inference
Collateral Sensitivity Multidrug Resistance Drug Efflux

Procurement Scenarios for MX106


Chemotherapy Synergy Screening in TNBC

Use MX106 as the benchmark survivin inhibitor in combinatorial drug screens with DNA-damaging agents (e.g., doxorubicin, etoposide) or radiotherapy. Its proven strong synergism (CI=0.016 at ED50) and unique ability to suppress treatment-induced NF-κB activation make it an essential control compound for protocols aiming to lower effective chemotherapeutic doses and mitigate treatment resistance.

Overcoming Multidrug Resistance in Ovarian Cancer

Deploy MX106 in P-gp-overexpressing or paclitaxel-resistant cancer cell lines where YM155 and other survivin inhibitors fail due to drug efflux or mechanistic insufficiency. Evidence shows MX106 retains efficacy in OVCAR3/TxR paclitaxel-resistant cells, whereas YM155 does not . Its class-level collateral sensitivity makes it a differentiated probe for MDR studies.

In Vivo Metastasis and EMT Suppression

Employ MX106 in orthotopic xenograft or syngeneic mouse models to investigate survivin-dependent epithelial-to-mesenchymal transition (EMT) and metastasis. MX106 is one of the few survivin inhibitors with robust in vivo validation showing complete blockade of peritoneal metastasis in ovarian cancer models, closely recapitulating the phenotype of genetic survivin ablation .

Selective Survivin Degradation Probe

Utilize MX106 as a selective chemical probe to deplete survivin protein levels while sparing other IAP family members (XIAP, cIAP2, Livin). This selectivity, confirmed by Western blot in multiple cell lines, allows for the precise interrogation of survivin-specific biology in cell cycle regulation and mitotic catastrophe without confounding degradation of other IAPs.

Application
Selection Property
Validation Focus
Chemotherapy synergy screening (TNBC)
NF-κB pathway suppression capability
Combination index and dose-reduction endpoints
Multidrug resistance studies (Ovarian)
Retained model-response in P-gp/TxR contexts
Proliferation and apoptosis readouts in resistant lines
In vivo metastasis research
Survivin-dependent EMT and metastasis blockade
Orthotopic model metastasis and tumor burden endpoints
Selective survivin degradation probe
Target selectivity over XIAP, cIAP2, Livin
Western blot confirmation of survivin-specific depletion

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


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